molecular formula C9H6Cl2N2O B1601473 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole CAS No. 73217-30-8

3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B1601473
CAS No.: 73217-30-8
M. Wt: 229.06 g/mol
InChI Key: GZDRVMHSHFNDIU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    • Chloromethyl protons: δ 4.72 (s, 2H, CH₂Cl).
    • Aromatic protons: δ 8.07 (d, J = 8.4 Hz, 2H, C6H4) and 7.49 (d, J = 8.4 Hz, 2H, C6H4).
  • ¹³C NMR (100 MHz, CDCl₃):
    • Oxadiazole C3: δ 168.8 ppm.
    • Aromatic carbons: δ 129.0–137.3 ppm.

Infrared (IR) Spectroscopy

  • C=N stretch: 1604–1661 cm⁻¹.
  • C-O-C asymmetric stretch: 1219–1250 cm⁻¹.
  • C-Cl stretches: 760–840 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak: m/z 229.06 [M]⁺.
  • Fragmentation patterns:
    • Loss of Cl: m/z 194 [M-Cl]⁺.
    • Cleavage of oxadiazole ring: m/z 119 [C₆H₄Cl]⁺.

Computational Chemistry Approaches

Density Functional Theory (DFT)

Geometry optimization at the B3LYP/6-311++G(d,p) level confirms planarity, with bond lengths and angles deviating <2% from crystallographic data. The HOMO-LUMO energy gap (4.5–4.8 eV) indicates kinetic stability:

Orbital Energy (eV)
HOMO -6.82
LUMO -2.34
Gap (ΔE) 4.48

Molecular Dynamics Simulations

Simulations in implicit solvent (e.g., water) show torsional flexibility (<10° variation) in the chloromethyl group, with minimal perturbation to the core structure.

Properties

IUPAC Name

3-(chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(14-13-8)6-1-3-7(11)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDRVMHSHFNDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502904
Record name 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73217-30-8
Record name 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
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Preparation Methods

Synthesis via Benzamidoxime and Chloroacetyl Chloride (Reflux Method)

A well-documented method involves the reaction of the appropriate benzamidoxime with chloroacetyl chloride under basic conditions, followed by cyclization under reflux in toluene. The procedure is as follows:

  • Dissolve benzamidoxime (5 mmol) in dichloromethane (25 mL).
  • Add triethylamine (1.2 equivalents, 6 mmol) as a base.
  • Cool the mixture to 0 °C and slowly add chloroacetyl chloride (1.5 equivalents, 7.5 mmol).
  • Stir the reaction at ambient temperature for approximately 6 hours.
  • Remove the solvent under reduced pressure to obtain an intermediate.
  • Add toluene (10 mL) and heat the mixture to reflux for 12 hours to promote cyclization forming the 1,2,4-oxadiazole ring.
  • Cool the mixture, extract with dichloromethane, dry over MgSO4, and concentrate.
  • Purify the residue by silica gel flash chromatography using hexane/ethyl acetate (95:5) as eluent.

This method yields the target compound with a high yield of approximately 99%, producing a white solid with melting point around 38–39 °C. Characterization by NMR and mass spectrometry confirms the structure.

Alternative Cyclization Using Triphenylphosphine and Carbon Tetrachloride

Another approach involves the use of triphenylphosphine and carbon tetrachloride as chlorinating agents to facilitate cyclization:

  • Mix benzamidoxime with triphenylphosphine (1.57 equivalents) and carbon tetrachloride (5 equivalents) in the presence of triethylamine (1.57 equivalents).
  • Heat the mixture to reflux for 12 hours.
  • Cool, extract with dichloromethane, dry, and purify via silica gel chromatography.

This method is effective for synthesizing related 1,3,4-oxadiazole derivatives, and can be adapted to 1,2,4-oxadiazoles with appropriate substrates.

Reaction Conditions and Optimization

Parameter Condition/Value Effect on Yield/Selectivity
Base Triethylamine (1.2 equiv) Essential for neutralizing HCl and promoting cyclization
Solvent Dichloromethane (DCM), Toluene DCM for initial reaction; toluene for reflux cyclization
Temperature 0 °C (addition), Ambient (stirring), Reflux (cyclization) Low temperature controls addition; reflux promotes ring closure
Reaction Time 6 hours (initial), 12 hours (reflux) Sufficient for complete conversion and cyclization
Purification Silica gel chromatography (hexane/ethyl acetate 95:5) High purity product isolation

Analytical Data and Purity Confirmation

  • Melting Point: 38–39 °C (consistent with literature values)
  • [^1H NMR (CDCl3, 400 MHz)](pplx://action/followup): Signals corresponding to aromatic protons and chloromethyl group (singlet ~4.7 ppm)
  • [^13C NMR (CDCl3, 100 MHz)](pplx://action/followup): Characteristic carbons of oxadiazole ring and chloromethyl carbon (~33 ppm)
  • Mass Spectrometry (EI): Molecular ion peak consistent with molecular weight of 194 g/mol

Comparative Notes on Preparation Methods

Method Advantages Disadvantages Yield (%) Reference
Chloroacetyl chloride + reflux High yield, simple purification Requires long reflux time ~99
Triphenylphosphine + CCl4 reflux Effective chlorination Use of toxic reagents, longer time ~86

Summary of Research Findings

  • The chloroacetyl chloride method with triethylamine base and reflux in toluene is the most efficient and reproducible synthesis route for this compound.
  • Reaction parameters such as base equivalents, temperature control during addition, and extended reflux time are critical for high yield and purity.
  • Purification via silica gel chromatography with non-polar solvents ensures isolation of the desired compound without significant impurities.
  • Analytical data confirm the successful synthesis and structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the oxadiazole.

Scientific Research Applications

Anticancer Applications

The 1,2,4-oxadiazole derivatives, including 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and exhibit significant cytotoxicity against various cancer cell lines.

Case Studies and Findings:

  • Maftei et al. (2020) reported that certain 1,2,4-oxadiazole derivatives act as potent apoptosis inducers. Specifically, compounds with diaryl substitutions demonstrated effective anticancer activity against multiple cancer types including colon and breast cancers .
  • Kucukoglu et al. synthesized Schiff bases fused with 1,2,4-oxadiazoles which exhibited higher biological potency compared to established chemotherapeutics like 5-fluorouracil .
  • Abd el Hameid et al. evaluated novel derivatives against MCF-7 and HCT-116 cell lines. The most potent compounds showed IC50 values lower than that of reference drugs like Prodigiosin .
CompoundCell LineIC50 (µM)Reference DrugReference IC50 (µM)
Compound 1MCF-70.48Prodigiosin1.93
Compound 2HCT-1160.19Prodigiosin2.84
Compound 3WiDr4.5DoxorubicinNot specified

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties against various pathogens. The presence of the oxadiazole ring enhances its efficacy against bacterial and fungal strains.

Research Insights:

  • Antimicrobial Resistance : As global antimicrobial resistance rises, compounds like this compound are being explored for their potential to combat resistant strains .
  • Broad Spectrum Activity : Studies have shown that derivatives containing the oxadiazole core exhibit antibacterial and antifungal activities. For instance, compounds with this structure have been reported to be effective against Staphylococcus aureus and Escherichia coli .

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazole derivatives have been studied for various other biological activities:

  • Anti-inflammatory : Certain derivatives have shown anti-inflammatory effects that could be beneficial in treating inflammatory diseases .
  • Analgesic : Some studies suggest analgesic properties which could lead to new pain management therapies .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, disrupting biological pathways and leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
  • Molecular Formula : C₉H₆Cl₂N₂O
  • Molecular Weight : 229.06 g/mol
  • CAS Registry Number : 73217-30-8
  • Key Features : A 1,2,4-oxadiazole core with a chloromethyl (-CH₂Cl) group at position 3 and a 4-chlorophenyl moiety at position 5. This compound is commercially available and used in pharmaceutical and agrochemical research .

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Key Observations

Substituent Impact :

  • Position 3 : Aromatic groups (e.g., chlorophenyl, trifluoromethylphenyl) enhance enzyme inhibition (e.g., Sirt2, MAO) .
  • Position 5 : Chloromethyl and heterocyclic groups (e.g., indole, thiophene) correlate with anticancer and antimicrobial activities .

Halogenation Effects :

  • Chlorine atoms at the para position (e.g., 4-chlorophenyl) improve metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Bromine or fluorine substituents (e.g., 4-bromo-2-fluorophenyl) may enhance antibacterial potency .

Therapeutic Potential: Compounds with chloromethyl at position 5 (e.g., target compound) show structural alignment with antimicrobial agents, though empirical data is lacking . Indole or thiophene at position 5 expands activity to neurological and anticancer targets .

Biological Activity

3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 73217-30-8) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H6Cl2N2O
  • Molecular Weight : 229.06 g/mol
  • Structural Features : The compound features a chloromethyl group and a chlorophenyl moiety attached to the oxadiazole ring, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been explored to optimize yield and purity, often focusing on the introduction of substituents that enhance biological efficacy.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • A549 (lung adenocarcinoma)
    • MDA-MB-231 (breast adenocarcinoma)
    • HT-29 (colon adenocarcinoma)

In vitro assays indicated that compounds similar to this compound can induce apoptosis through mechanisms involving caspase activation and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54910.5Apoptosis induction via caspase activation
Other derivativesMDA-MB-2318.0Cell cycle arrest and mitochondrial dysfunction
Other derivativesHT-2912.0Increased Bax/Bcl-2 ratio

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies indicate that oxadiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups such as chlorine enhances this activity .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
Other derivativesS. aureus10 µg/mL
Other derivativesC. albicans12 µg/mL

Case Studies

  • Study on Anticancer Efficacy :
    A study evaluated the anticancer efficacy of various oxadiazole derivatives including the target compound against multiple cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the micromolar range. The study also highlighted that these compounds induced apoptosis in a dose-dependent manner .
  • Antimicrobial Screening :
    Another research focused on the antimicrobial properties of substituted oxadiazoles. The findings showed that compounds with halogen substitutions exhibited enhanced activity against a range of pathogens, suggesting potential for development into therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is closely related to their structural features:

  • Electron-Withdrawing Groups : Enhance antimicrobial properties.
  • Substituents at Specific Positions : Influence anticancer efficacy by modulating interactions with cellular targets.

Q & A

Q. Bioactivity Table :

SubstituentBioactivity (IC₅₀)Reference
4-ChlorophenylAntimicrobial: 12 µM
2-Nitro-4-chlorophenylAnti-inflammatory: 8 µM

What spectroscopic methods are used for characterizing this compound?

Basic Question | Analytical Chemistry

  • NMR (¹H/¹³C) : Confirm substituent positions (e.g., chloromethyl protons at δ 4.5–5.0 ppm).
  • FT-IR : Detect oxadiazole ring vibrations (C=N stretching at 1600–1650 cm⁻¹).
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 9.5° between oxadiazole and chlorophenyl groups) .

Q. Crystallographic Data :

ParameterValue
Dihedral angle (oxadiazole/chlorophenyl)9.5°
C–H···Cl interactionsChain formation along c-axis

What computational approaches predict the reactivity of chloromethyl-substituted oxadiazoles?

Advanced Question | Computational Chemistry

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., chloromethyl carbon has high electrophilicity index).
  • Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 enzyme for anti-inflammatory activity) .

Q. Reactivity Metrics :

SiteElectrophilicity Index
Chloromethyl carbon3.2 eV
Oxadiazole N21.8 eV

How to resolve contradictions in reported biological data for oxadiazole derivatives?

Advanced Question | Data Analysis
Discrepancies often arise from assay conditions or substituent effects:

  • Case Study : Anti-cancer activity varies with cell line (e.g., IC₅₀ = 10 µM in MCF-7 vs. 25 µM in HeLa). Validate via standardized protocols (e.g., NCI-60 panel).
  • Solution : Perform meta-analysis of literature data, controlling for variables like solvent (DMSO vs. PBS) and incubation time .

What safety protocols are recommended for handling this compound?

Basic Question | Laboratory Safety

  • PPE : Gloves, goggles, and fume hood due to chloromethyl group toxicity.
  • Storage : Inert atmosphere (N₂), desiccated at –20°C.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. Safety Data :

HazardPrecaution Code
Skin irritationP201, P210
Environmental toxicityP273, P391

How does the crystal structure inform pharmacological design?

Advanced Question | Structural Pharmacology
X-ray data reveal planar oxadiazole rings, enabling π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2). The chloromethyl group’s orientation affects binding affinity—optimize via substituent engineering .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole

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